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Compound of Interest

Compound Name: 4,4'-Sulfonylbis(bromobenzene)

Cat. No.: B1266426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone. Due
to the limited availability of direct experimental spectra for this specific compound in publicly
accessible databases, this guide presents expected spectroscopic characteristics based on
established principles of spectroscopy and data from closely related analogous compounds.
The information herein is intended to serve as a valuable reference for the identification,
characterization, and quality control of 4,4'-Sulfonylbis(bromobenzene) in a research and
development setting.

Chemical Structure and Properties

e |[UPAC Name: 1-bromo-4-[(4-bromophenyl)sulfonyl]benzene

Synonyms: Bis(4-bromophenyl) sulfone, 4,4'-Dibromodiphenyl sulfone

CAS Number: 2050-48-8[1][2]

Chemical Formula: C12HsBr2025[1][2]

Molecular Weight: 376.06 g/mol [1]

Predicted Spectroscopic Data
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The following tables summarize the expected quantitative data for the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4,4'-
Sulfonylbis(bromobenzene). These predictions are derived from the analysis of its chemical
structure and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The *H NMR spectrum is expected to show a simple pattern
characteristic of a symmetrically para-substituted benzene ring. The protons on each ring are
chemically equivalent, but due to coupling, they will appear as two distinct signals.

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
Protons ortho to the
~7.7-7.9 Doublet 4H
sulfonyl group (Ha)
Protons meta to the
~76-7.8 Doublet 4H

sulfonyl group (He)

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will exhibit four signals for the four distinct
carbon environments in the molecule, owing to its symmetry.

Chemical Shift (8) (ppm) Assighment

~ 140 - 142 Carbon attached to the sulfonyl group (C1)
~132-134 Carbon attached to the bromine atom (Ca)
~129-131 Carbons ortho to the sulfonyl group (C2)
~128-130 Carbons meta to the sulfonyl group (Cs)

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the sulfonyl group and
characteristic bands from the aromatic ring.
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Wavenumber (cm~?) Intensity Assignment

~ 1320 - 1280 Strong Asymmetric SOz stretch

~ 1160 - 1120 Strong Symmetric SO2 stretch

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 1580 - 1560 Medium Aromatic C=C stretch

~ 1480 - 1460 Medium Aromatic C=C stretch

~1090 - 1070 Strong C-S stretch

840810 Strong para-disubstituted C-H out-of-
plane bend

~ 750 - 700 Strong C-Br stretch

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two

bromine atoms.

miz Relative Intensity (%) Assighment
. : M]*, [M+2]*, [M+4]*
374, 376, 378 Varies (1:2:1 ratio) ]
(Molecular ion peak)
295, 297, 299 Varies [M - Br]*
214, 216 Varies [M-SO0z2 - Br]*
155, 157 Varies [CeHaBI]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Weigh approximately 10-20 mg of 4,4'-Sulfonylbis(bromobenzene) for *H NMR and 50-100
mg for 13C NMR.[3]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry vial.[3]

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[3]
If necessary, filter the solution to remove any particulate matter.[3]

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Nuclei: *H and 3C.

Solvent: Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-ds). The choice of solvent
can affect chemical shifts.

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
Acquisition Parameters (H NMR):

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-64, depending on sample concentration.
o Relaxation delay: 1-2 seconds.

Acquisition Parameters (33C NMR):

[e]

Pulse sequence: Proton-decoupled single-pulse experiment.

o

Number of scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation delay: 2-5 seconds.
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FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of 4,4'-Sulfonylbis(bromobenzene) with approximately 100-200 mg of dry, IR-
grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.[4]

o Transfer a portion of the mixture to a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.[4]

Instrumentation and Data Acquisition:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
e Accessory: Transmission sample holder.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Background: A background spectrum of the empty sample compartment or a pure KBr pellet
should be collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of 4,4'-Sulfonylbis(bromobenzene) (approximately 1 mg/mL) in a
suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[5]

» Further dilute this stock solution to a final concentration of approximately 1-10 pg/mL.[5]

« Filter the final solution if any particulates are present.[5]
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Instrumentation and Data Acquisition (Electron lonization - El):

e Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EIl) source.
 |onization Energy: Standard 70 eV.

 Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

e Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

e Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the key aspects of the spectroscopic analysis of 4,4'-
Sulfonylbis(bromobenzene).

Sample Preparation Spectroscopic Analysis Data Output
Dilution in Mass Spectrometer Mass Spectrum
Volatile Solvent (El Source) (m/z, Isotopic Pattern)
4,4'-Sulfonylbis(bromobenzene) | Grinding with KBr 3 . IR Spectrum
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Caption: Workflow for the spectroscopic analysis of 4,4'-Sulfonylbis(bromobenzene).
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Chemical Structure

/@ to Correlates to \emes to
/ Spectroscopic Signatures
Y

NMR IR MS
- Aromatic protons (6 7.6-7.9 ppm) - Strong SO:2 stretches (~1300, ~1140 cm~1) - Molecular ion with Brz isotope pattern
- 4 unique 3C signals - para-substitution band (~820 cm~1) (m/z 374, 376, 378)

Click to download full resolution via product page

Caption: Relationship between the chemical structure and spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1266426#spectroscopic-data-of-4-4-
sulfonylbis-bromobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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